molecular formula C16H16N2O4 B1680312 Phenmedipham CAS No. 13684-63-4

Phenmedipham

Cat. No. B1680312
CAS RN: 13684-63-4
M. Wt: 300.31 g/mol
InChI Key: IDOWTHOLJBTAFI-UHFFFAOYSA-N
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Description

Phenmedipham is a carbamate ester and a selective herbicide of the carbanilate and biscarbamate classes . It appears as colorless crystals or white powder . It is used as a herbicide on sugar beet/fodder beet . It is commonly used in beet, spinach, and strawberry crops to protect against weeds .


Synthesis Analysis

Phenmedipham is extensively metabolised in the rat via oxidative/hydrolytic cleavage followed by hydroxylation, acetylation and oxidation reactions .


Molecular Structure Analysis

The molecular formula of Phenmedipham is C16H16N2O4 . The IUPAC name is [3-(methoxycarbonylamino)phenyl] N - (3-methylphenyl)carbamate .


Chemical Reactions Analysis

Phenmedipham undergoes rapid aqueous hydrolysis under pH above 6 but slow or very slow hydrolysis at more acidic conditions .


Physical And Chemical Properties Analysis

Phenmedipham has a molecular weight of 300.31 g/mol . It is a carbamate ester .

Scientific Research Applications

Selectivity in Weed Control

Phenmedipham is used as a selective herbicide in controlling certain types of weeds. It has been found to be particularly effective on wild mustard, redroot pigweed, and sugar beet . The selectivity of phenmedipham is due to its ability to inhibit photosynthesis in these plants, leading to their death, while having minimal impact on other plants .

Soil Toxicity Studies

Phenmedipham has been used in soil toxicity studies, particularly in relation to the collembolan Folsomia candida . These studies have shown that soil properties can significantly influence the toxicity of phenmedipham .

Herbicide for Sugar Beet

Phenmedipham is commonly used as a herbicide on sugar beet and fodder beet . It has been found to be effective in controlling weeds in these crops without causing significant harm to the crops themselves .

Herbicide for Spinach

Phenmedipham has also been used as a herbicide in spinach cultivation . It has been found to be safe and effective when applied at the four-leaf spinach stage .

Study of Bioavailability

Phenmedipham has been used in studies investigating the bioavailability of pollutants in soil . These studies have shown that soil properties can significantly influence the bioavailability of pollutants, including phenmedipham .

Environmental Impact Studies

Phenmedipham is used in environmental impact studies due to its widespread use as a herbicide and its potential to remain in the top layers of soil after application . These studies help to understand the long-term effects of phenmedipham on the environment .

Mechanism of Action

Target of Action

Phenmedipham is a carbamate herbicide that primarily targets broad-leaved weeds . It disrupts photosynthetic electron transport at the photosystem II (PS II) receptor site .

Mode of Action

Phenmedipham acts as a post-emergence herbicide, meaning it is absorbed through the leaves of plants after they have emerged . It disrupts photosynthetic electron transport at the photosystem II (PS II) receptor site . This disruption negatively influences electron transfer and simultaneously the production of intermediary energy components such as ATP and NADPH2, disrupting CO2 fixation .

Biochemical Pathways

The degradation pathway of Phenmedipham involves its initial hydrolysis of the central amide carbamate linkage to yield m-aminophenol via methyl-N-(3-hydroxyphenyl) carbamate and m-toluidine . The m-toluidine released by dealkylation is followed by hydrolysis . Further degradation of 4-methyl catechol proceeds via 2-hydroxy-5-methyl-6-oxohexa-2, 4-dienoate through meta cleavage ring processes .

Pharmacokinetics

Phenmedipham has a low aqueous solubility and a low volatility . . These properties impact the bioavailability of Phenmedipham in the environment.

Result of Action

The result of Phenmedipham’s action is the control of a wide range of broad-leaved weeds in numerous field trials . It has been associated with the development of some cancers .

Action Environment

Phenmedipham is sensitive to environmental stress factors and for some xenobiotics, it may lead to a reduction in its activity . It has a low mammalian toxicity but is moderately toxic to most aquatic and terrestrial fauna and flora . It is approved for use in several countries and is also used in Australia .

Safety and Hazards

Phenmedipham is hazardous to the aquatic environment, both short-term (Acute) and long-term (Chronic) . It may cause skin irritation . Symptoms of exposure to this compound include photodermatitis, hypoactivity, salivation, muscle weakness, nasal discharge, and labored breathing .

Future Directions

The future of the Phenmedipham market seems promising, with a projected Compound Annual Growth Rate (CAGR) of % during the forecasted period . There are ongoing studies to modify the existing maximum residue level for phenmedipham in strawberries .

properties

IUPAC Name

[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate
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InChI

InChI=1S/C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
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InChI Key

IDOWTHOLJBTAFI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC
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Molecular Formula

C16H16N2O4
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DSSTOX Substance ID

DTXSID1024255
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Molecular Weight

300.31 g/mol
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Physical Description

Phenmedipham appears as colorless crystals or white powder. (NTP, 1992), Colorless solid; [Merck Index] Colorless odorless solid; Formulated as technical solid and emulsifiable concentrate; [EPA REDs]
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Flash Point

74 °C CC
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), COLORLESS, ODORLESS, CRYSTALLINE SOLID; MP 143-144 °C; SOLUBILITY: 1 MG/L WATER AT 20 °C, ACETONE 20%, CYCLOHEXANONE 20%, METHANOL 5% /TECHNICAL MATERIAL 97% PURE/, 4.7 MG/L WATER; ABOUT 200 G/KG IN ACETONE, CYCLOHEXANONE; ABOUT 50 G/KG IN METHANOL; 20 G/KG IN CHLOROFORM; 2.5 G/KG IN BENZENE; ABOUT 500 MG/KG IN HEXENE AT ROOM TEMP
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Density

0.25 to 0.3 at 68 °F (NTP, 1992), 0.25-0.30 g/cu c at 20 °C
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Vapor Pressure

1e-11 mmHg at 77 °F (NTP, 1992), 1.3 nPa at 25 °C
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Mechanism of Action

BETANAL EXERTS ITS HERBICIDAL ACTION BY DISRUPTING PHOTOCHEMICAL REACTIONS. MAJOR CHANGES INVOLVED PHOSPHORYLATION & ITS RELATED NONCYCLIC ELECTRON TRANSPORT., PHENMEDIPHAM IS STRONG INHIBITOR OF HILL REACTION /IN PLANTS/., At concn near 2X10-4 M, phenmedipham inhibited electron transfer in potato and mung bean mitochondria. The inhibition seemed to be localized in the flavoprotein region. It affected preferentially the exogenous nicotinamide-adenine dinucleotide (NADH) dehydrogenase, in potato mitochondria. Succinate dehydrogenase was less inhibited. Photosynthesis was completely inhibited by 2X10-7 M phenmedipham.
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Product Name

Phenmedipham

Color/Form

Colorless crystals

CAS RN

13684-63-4
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Melting Point

289 to 291 °F (NTP, 1992), 139-142 (143-144 °C)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does phenmedipham exert its herbicidal activity?

A1: Phenmedipham acts as a photosystem II (PSII) inhibitor. [] It binds to the QB-binding site of the D1 protein in PSII, effectively blocking electron transfer between the primary and secondary quinones (QA and QB). [] This disruption halts the photosynthetic electron transport chain, ultimately leading to plant death.

Q2: What is the molecular formula and weight of phenmedipham?

A2: Phenmedipham's molecular formula is C18H16N2O6, and its molecular weight is 356.33 g/mol. [, ]

Q3: Is there any spectroscopic data available for phenmedipham?

A3: Yes, various analytical methods are used to characterize phenmedipham. Gas chromatography, often coupled with mass spectrometry, is a common technique for identification and quantification. [] Additionally, high-performance liquid chromatography with UV detection has been employed for residue analysis. []

Q4: How does the formulation of phenmedipham affect its crystallization?

A4: Crystallization of phenmedipham from aqueous emulsions of commercial formulations occurs when dilutions exceed one part formulation to 30 parts water. [] Higher dilutions, mechanical agitation, and low water temperatures accelerate this process. The solvent used in the commercial formulation plays a crucial role, as its partial solubility in water influences the partitioning and subsequent crystallization of phenmedipham. []

Q5: Does water hardness or pH impact the crystallization of phenmedipham?

A5: No, phenmedipham crystallization remains unaffected by water hardness or pH within the range of 4.0 to 8.0. []

Q6: Are there structural analogues of phenmedipham with different herbicidal activity?

A6: Yes, studies have investigated the herbicidal activity of two phenmedipham analogues: methyl m-hydroxycarbanilate carbanilate and ethyl m-hydroxycarbanilate carbanilate. [] While phenmedipham demonstrated superior control of specific grasses like foxtail millet and kochia, the analogues exhibited better control over pigweed at lower concentrations. [] These findings suggest that modifying the alkyl substituents on the carbamate groups can significantly alter the herbicidal profile.

Q7: How can crystallization of phenmedipham in spray tanks be minimized?

A7: Adding the formulated phenmedipham to the spray tank before adding water minimizes crystallization. [] This practice helps maintain the stability and efficacy of the herbicide solution.

Q8: How do tolerant plant species like sugar beet detoxify phenmedipham?

A8: Sugar beet exhibits tolerance to phenmedipham primarily due to its rapid metabolism of the herbicide. [] This detoxification process involves hydroxylation and monoglycosylation of phenmedipham, forming less toxic metabolites. []

Q9: Is there a difference in phenmedipham uptake and metabolism between tolerant and susceptible species?

A9: Yes, studies comparing sugar beet (tolerant) and rapeseed (sensitive) revealed that sugar beet leaf tissues metabolize phenmedipham at a significantly faster rate than rapeseed. [] Sugar beet primarily detoxifies phenmedipham through hydroxylation and monoglycosylation, forming metabolites with reduced inhibitory effects on photosynthesis. [] This metabolic detoxification mechanism contributes significantly to the selectivity of phenmedipham towards sugar beet.

Q10: Does the addition of adjuvants impact phenmedipham efficacy?

A11: Yes, adjuvants play a crucial role in enhancing the efficacy of phenmedipham. Studies demonstrate that incorporating adjuvants like alkyl oleates significantly improves the herbicide's effectiveness in controlling Galium aparine. [] The type of alkyl oleate used influences the level of efficacy enhancement, with butyl and octyl oleates exhibiting superior performance compared to methyl oleate. [] These findings underscore the importance of selecting appropriate adjuvants to optimize phenmedipham's weed control capabilities.

Q11: Are there known cases of weed resistance to phenmedipham?

A12: Yes, recent research has identified Atriplex patula populations exhibiting reduced sensitivity to phenmedipham. [] This reduced sensitivity may be attributed to a mutation in the chloroplast psbA gene, leading to cross-resistance with other photosystem II inhibitors like desmedipham and metamitron. [] This highlights the importance of monitoring for resistance development and implementing integrated weed management strategies to ensure the long-term sustainability of phenmedipham.

Q12: What analytical techniques are commonly used to quantify phenmedipham residues?

A13: Both photometric and gas chromatographic methods have been employed for the residue analysis of phenmedipham in various matrices like sugar beet roots and leaves, sugar and its by-products, strawberries, and other crops. [] The choice of method depends on the required sensitivity and the specific matrix being analyzed.

Q13: How is phenmedipham degraded in the environment?

A14: Phenmedipham undergoes continuous degradation in soil, particularly in slightly acidic soils with low humus content commonly used for sugar beet cultivation. [] Studies have shown that its half-life in soil can vary between 28 and 55 days, depending on factors like soil type and environmental conditions. []

Q14: Does phenmedipham readily leach into deeper soil layers?

A15: No, field applications of formulated phenmedipham result in minimal penetration into soil layers deeper than 5 cm. [] This limited leaching potential is crucial for minimizing potential groundwater contamination.

Q15: What are some alternative weed control strategies being explored for sugar beet cultivation?

A16: Research is ongoing to identify effective alternatives to traditional herbicides like phenmedipham and desmedipham, particularly in light of increasing weed resistance. One approach involves evaluating the efficacy of newer herbicides like triflusulfuron, clopyralid, and ethofumesate, alone or in combination, for controlling broadleaf weeds in sugar beet. [, , , , , , ]

Q16: Can cultivation practices effectively manage weeds in sugar beet?

A17: While cultivation can contribute to weed control, research suggests that it has a limited role in sugar beet cultivation, especially when relying on an integrated approach with reduced herbicide rates. [] Studies evaluating the effectiveness of sweep cultivation combined with reduced rates of ethofumesate and phenmedipham+desmedipham found that cultivation alone did not provide sufficient weed control. []

Q17: When was phenmedipham first introduced for weed control in sugar beet?

A18: Phenmedipham was first registered for use as a postemergence herbicide in sugar beet in 1970. [] Initial recommended application rates ranged from 1.1 to 1.7 kg ai/ha. []

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